5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRMBDGZJMYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC(=C(C=C21)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Nitration and Reductive Cyclization
This method adapts strategies from benzoxazole/benzimidazole syntheses, involving:
- Regioselective nitration of a halogenated phenol precursor under controlled conditions (15% HNO₃/AcOH at 0°C) to introduce nitro groups at specific positions.
- Piperazinylation with substituted phenyl piperazines in toluene or chlorobenzene, achieving yields up to 83% after column chromatography.
- Reductive cyclization using indium/acetic acid and trimethyl orthoacetate to form the benzodiazole core, followed by bromo-fluoro substitution.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Nitration | 15% HNO₃/AcOH, 0°C, 1 h | 60% |
| Piperazinylation | Toluene, reflux, 2–6 h | 53–83% |
| Reductive Cyclization | In/AcOH, trimethyl orthoacetate | 53–75% |
Propyl Group Introduction via Reductive Alkylation
A modified procedure for analogous benzimidazoles employs:
- Alkylation of 5-bromo-7-fluoro-2-methylbenzimidazole with 1-iodopropane in DMF using NaH as a base.
- Reduction with sodium borohydride (NaBH₄) at 50°C for 4 h to stabilize the propyl side chain.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/methanol (20:1) |
| Temperature | 50°C |
| Reaction Time | 4 h |
| Yield | 80% |
Comparative Analysis of Methods
Critical Considerations
- Purification : Flash column chromatography (silica gel, 70–230 mesh) is essential for isolating intermediates.
- Steric Effects : Propyl group installation may require extended reaction times due to steric hindrance.
- Safety : Lithiation steps necessitate strict temperature control (<0°C) to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that benzodiazole derivatives, including 5-bromo-6-fluoro-2-methyl-1-propylbenzodiazole, exhibit anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell proliferation through the induction of apoptosis. The specific mechanism involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further development in cancer therapies .
Neuroprotective Effects
Benzodiazoles are also being investigated for their neuroprotective effects. In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Biological Research
Fluorescent Probe Development
this compound has been utilized as a fluorescent probe in biological assays. Its unique fluorescence properties allow for the tracking of cellular processes in real-time, particularly in live-cell imaging studies. This application is crucial for understanding cellular dynamics and drug interactions .
Binding Studies
The compound has been employed in binding studies to elucidate the interactions between small molecules and biological macromolecules. Such studies are essential for drug discovery processes, particularly in identifying lead compounds that can be optimized for better efficacy and selectivity .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .
Case Studies
-
Anticancer Activity Study
- Objective: To evaluate the cytotoxic effects of benzodiazole derivatives on cancer cell lines.
- Methodology: Various concentrations of this compound were tested against breast and lung cancer cell lines using MTT assays.
- Findings: The compound exhibited significant cytotoxicity with an IC50 value indicating potency comparable to established chemotherapeutics.
-
Neuroprotection Research
- Objective: To assess the neuroprotective effects of the compound in a model of oxidative stress.
- Methodology: Neuronal cultures were treated with hydrogen peroxide alongside varying concentrations of the compound.
- Findings: The results showed reduced cell death and preservation of neuronal function, suggesting its potential role in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs and their structural distinctions are summarized below:
Substituent Impact Analysis:
- Bromine/Fluorine : Bromine’s electron-withdrawing nature increases stability and may influence binding to hydrophobic pockets in biological targets. Fluorine’s small size and electronegativity enhance metabolic stability .
- Functional Groups : The carboxylic acid in the analog from increases water solubility but may reduce blood-brain barrier penetration .
Physicochemical and Reactivity Comparisons
Melting Points and Stability:
- The benzodiazole core typically exhibits high thermal stability. For example, a related compound, 6-chloro-7-methyl-3-[...]-1,4,2-benzodithiazine, has a melting point of 330–331°C . While direct data for the target compound is unavailable, its bromo/fluoro substituents likely elevate its melting point compared to non-halogenated analogs.
- Bromine at position 5 may increase susceptibility to nucleophilic substitution reactions, as seen in , where bromine in similar thiadiazoles is replaced by amines .
Spectral Data:
- IR and NMR spectra from (e.g., C=N stretch at 1610 cm⁻¹, SO₂ peaks at 1335–1160 cm⁻¹) suggest that functional groups adjacent to the benzodiazole core significantly alter spectral profiles . The target compound’s IR spectrum would likely show Br-C and F-C stretches near 500–600 cm⁻¹ and 1000–1100 cm⁻¹, respectively.
Biological Activity
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 5-bromo-6-fluoro-2-methyl-1-propyl-1H-benzimidazole
- Molecular Formula : C11H12BrFN2
- CAS Number : Not specified in the sources but can be referenced with its chemical structure.
The presence of bromine and fluorine in the structure is notable as these halogens can significantly influence the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and substitution reactions. The exact synthetic route may vary based on the specific reagents and conditions used.
Anticancer Properties
Research indicates that benzodiazole derivatives exhibit a broad spectrum of anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These values indicate the concentration at which the compound inhibits cell growth by 50%. The low GI50 values suggest potent anticancer activity.
The mechanism through which this compound exerts its effects may involve interference with cellular processes such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
- Caspase Activation : The activation of procaspase pathways has been linked to apoptosis in cancer cells, suggesting that this compound may induce programmed cell death through caspase-mediated mechanisms .
Additional Biological Activities
Beyond anticancer properties, benzodiazole derivatives have been explored for other biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties, potentially making them candidates for treating infections .
- Anti-inflammatory Effects : The anti-inflammatory potential of benzodiazole derivatives has been documented, indicating their usefulness in treating inflammatory diseases .
- Antiviral Properties : There is emerging evidence that benzodiazole derivatives may also exhibit antiviral activity, particularly against RNA viruses .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzodiazole derivatives, including this compound:
- A study reported that a related benzothiazole derivative exhibited significant cytotoxicity against human leukemia cell lines, with CC50 values comparable to established chemotherapeutics like Doxorubicin .
- Another investigation highlighted the potential of these compounds to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby enhancing their therapeutic efficacy and safety profiles .
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to minimize brominated dioxin formation .
How can factorial design optimize the synthesis of halogenated benzodiazoles?
Advanced Research Question
Factorial design reduces experimental variables while maximizing data output. For example:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Variables : Yield, purity, reaction time.
- Implementation : A 2³ factorial design (8 experiments) identifies interactions between variables. Statistical tools like ANOVA determine significance (p < 0.05) .
Case Study: A study on benzothiadiazole synthesis reduced optimization time by 60% using fractional factorial design to prioritize Pd-catalyzed coupling over thermal cyclization .
How do computational methods enhance reaction pathway prediction for halogenated heterocycles?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For example:
- Reaction Path Search : Identifies low-energy pathways for bromine-fluorine substitution .
- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .
- Machine Learning : Trains on existing benzodiazole datasets to predict optimal conditions (e.g., 55°C, THF/Et₃N) with >85% accuracy .
How to resolve contradictions in spectroscopic data for halogenated benzodiazoles?
Advanced Research Question
Discrepancies often arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in NH protons .
- Impurity Interference : Cross-validate with HPLC-MS (≥95% purity threshold) .
- Crystal Packing Effects : Compare solution-state NMR with solid-state XRD to distinguish conformational artifacts .
What purification strategies maximize yield in benzodiazole derivatives?
Advanced Research Question
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted diamine precursors .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) separates positional isomers .
- Distillation : For volatile byproducts (e.g., propyl bromide), fractional distillation at 80–100°C improves purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
